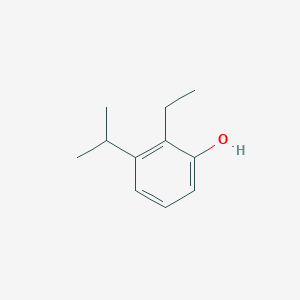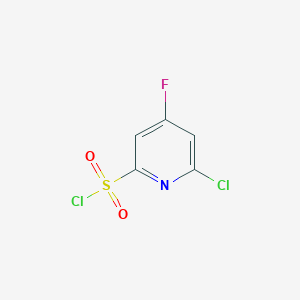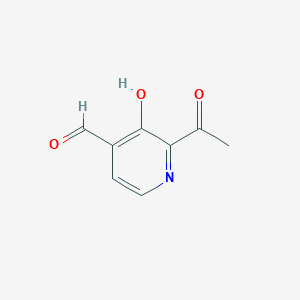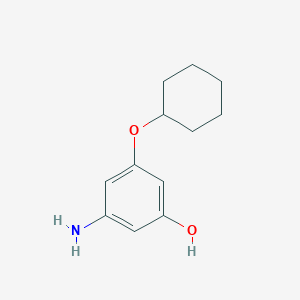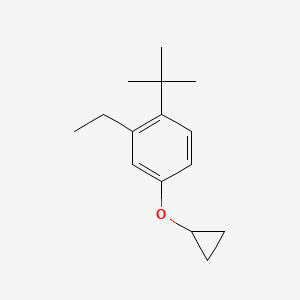
2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C11H14FNO It is a derivative of aniline, featuring a cyclopropoxy group and a fluorine atom attached to the benzene ring, along with two methyl groups attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and cyclopropyl bromide.
Cyclopropylation: The 3-fluoroaniline undergoes a nucleophilic substitution reaction with cyclopropyl bromide in the presence of a base such as potassium carbonate to form 3-fluoro-N-cyclopropylaniline.
Methylation: The resulting 3-fluoro-N-cyclopropylaniline is then methylated using methyl iodide and a base like sodium hydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) would be essential for large-scale production.
化学反応の分析
Types of Reactions
2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and fluorine groups can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its effects at the molecular level.
類似化合物との比較
Similar Compounds
3-Cyclopropoxy-2-fluoro-N,N-dimethylaniline: Similar structure but with different substitution pattern.
2-Cyclopropoxy-6-fluoro-N,N-dimethylaniline: Another isomer with the fluorine atom at a different position.
3-Dimethylaminofluorobenzene: Lacks the cyclopropoxy group but has similar dimethylamino and fluorine substitutions.
Uniqueness
2-Cyclopropoxy-3-fluoro-N,N-dimethylaniline is unique due to the presence of both cyclopropoxy and fluorine groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that can be leveraged in various applications, making it a valuable compound in scientific research.
特性
分子式 |
C11H14FNO |
|---|---|
分子量 |
195.23 g/mol |
IUPAC名 |
2-cyclopropyloxy-3-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C11H14FNO/c1-13(2)10-5-3-4-9(12)11(10)14-8-6-7-8/h3-5,8H,6-7H2,1-2H3 |
InChIキー |
KUPNURNVHBGMQD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C(=CC=C1)F)OC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


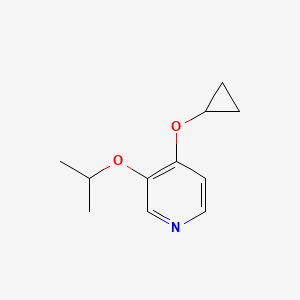

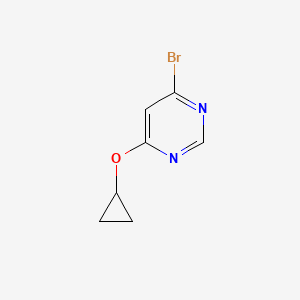
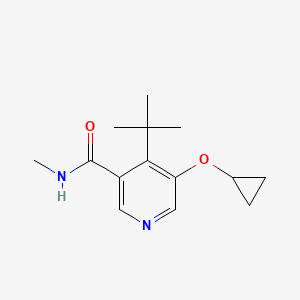
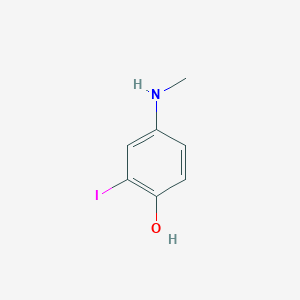
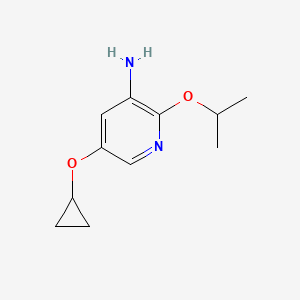
![[6-Fluoro-4-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14839474.png)

